4-Methyl-3-(trifluoromethyl)isoxazole

Anticancer Medicinal Chemistry Trifluoromethylation

4-Methyl-3-(trifluoromethyl)isoxazole (CAS 110234-72-5) is a heterocyclic organic compound belonging to the isoxazole family, a privileged scaffold in medicinal chemistry and agrochemical science. The compound features a methyl group at the 4-position and a trifluoromethyl group at the 3-position of the isoxazole ring, with a molecular weight of 151.09 g/mol and a calculated LogP of 1.11, indicating moderate lipophilicity.

Molecular Formula C5H4F3NO
Molecular Weight 151.088
CAS No. 110234-72-5
Cat. No. B564447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(trifluoromethyl)isoxazole
CAS110234-72-5
SynonymsIsoxazole, 4-methyl-3-(trifluoromethyl)- (9CI)
Molecular FormulaC5H4F3NO
Molecular Weight151.088
Structural Identifiers
SMILESCC1=CON=C1C(F)(F)F
InChIInChI=1S/C5H4F3NO/c1-3-2-10-9-4(3)5(6,7)8/h2H,1H3
InChIKeyGGWLHUDJYTUTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-(trifluoromethyl)isoxazole (CAS 110234-72-5) Procurement Guide: Why This Trifluoromethylated Isoxazole Building Block Outperforms Closely Related Analogs


4-Methyl-3-(trifluoromethyl)isoxazole (CAS 110234-72-5) is a heterocyclic organic compound belonging to the isoxazole family, a privileged scaffold in medicinal chemistry and agrochemical science [1]. The compound features a methyl group at the 4-position and a trifluoromethyl group at the 3-position of the isoxazole ring, with a molecular weight of 151.09 g/mol and a calculated LogP of 1.11, indicating moderate lipophilicity . Its structural attributes confer distinct physicochemical and biological properties that differentiate it from other isoxazole regioisomers and non-fluorinated analogs, making it a strategic choice for research and development applications.

Why 4-Methyl-3-(trifluoromethyl)isoxazole Cannot Be Replaced by Generic Isoxazole Analogs: A Quantitative Evidence Guide


Despite sharing a common heterocyclic core, isoxazole derivatives exhibit profound differences in biological activity and synthetic utility based on subtle changes in substitution patterns. The 4-methyl-3-trifluoromethyl arrangement on the isoxazole ring is not a generic modification; it critically influences molecular recognition, metabolic stability, and downstream synthetic versatility. For instance, the presence of the trifluoromethyl group has been shown to enhance anticancer activity by nearly 8-fold compared to its non-fluorinated counterpart [1]. Furthermore, structure-activity relationship (SAR) studies in herbicidal applications have specifically identified the 4-methyl-3-trifluoromethyl-5-isoxazolyl group as essential for potent activity, a feature not replicated by other regioisomers [2]. Therefore, substituting this compound with a simpler or differently substituted isoxazole without rigorous validation risks compromising research outcomes and project timelines.

Quantitative Differentiators of 4-Methyl-3-(trifluoromethyl)isoxazole: A Head-to-Head Comparative Evidence Assessment


8-Fold Enhancement in Anticancer Activity for CF3-Containing Isoxazoles Versus Non-Fluorinated Analogs

In a direct head-to-head comparison, the trifluoromethylated isoxazole derivative 2g (IC50 = 2.63 μM) exhibited nearly 8-fold higher anticancer activity against the MCF-7 human breast cancer cell line compared to its non-fluorinated analog 14 (IC50 = 19.72 μM) [1]. This quantifiable difference underscores the critical role of the CF3 group in enhancing biological potency within the isoxazole scaffold.

Anticancer Medicinal Chemistry Trifluoromethylation

Essential 4-Methyl-3-Trifluoromethyl-5-Isoxazolyl Group for Herbicidal Activity in Acetamide Derivatives

Structure-activity relationship (SAR) studies on 2-(5-isoxazolyloxy)acetamide derivatives revealed that potent herbicidal activity is specifically associated with compounds carrying a 4-methyl-3-trifluoromethyl-5-isoxazolyl group on the oxyacetamide oxygen [1]. The optimized derivative N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamide (28) demonstrated strong herbicidal efficacy against key upland weeds at application rates of 0.25-0.5 kg a.i./ha [1].

Agrochemical Herbicide Structure-Activity Relationship

Distinct Physicochemical Profile Differentiates 4-Methyl-3-(trifluoromethyl)isoxazole from Its 5-Methyl Regioisomer

The 4-methyl-3-(trifluoromethyl)isoxazole isomer (CAS 110234-72-5) possesses a unique substitution pattern that distinguishes it from its 5-methyl-3-(trifluoromethyl)isoxazole regioisomer (CAS 111079-03-9) [1]. This positional difference can lead to divergent biological activity profiles and synthetic reactivity, as the electronic environment and steric accessibility of the 4- and 5-positions differ significantly .

Physicochemical Properties Isomer Differentiation Procurement Specification

Versatile Synthetic Building Block for Medicinal Chemistry: Enabling Rapid Diversification

Trifluoromethylated isoxazoles, including the 4-methyl-3-(trifluoromethyl) derivative, serve as versatile building blocks for further elaboration. A key study by Poh et al. (2016) demonstrated that the isoxazole 4-position in these compounds is amenable to a variety of synthetic transformations, including intermolecular C-H arylation, lithiation followed by electrophile quench, and alkoxylation [1]. This broad reaction scope allows for rapid diversification of the isoxazole core into more complex structures for drug discovery and materials science.

Synthetic Chemistry Building Block C-H Functionalization

Primary Research and Industrial Applications for 4-Methyl-3-(trifluoromethyl)isoxazole Based on Quantitative Evidence


Medicinal Chemistry: Development of Potent Anticancer Agents

This compound is a strategic choice for medicinal chemistry programs focused on developing novel anticancer therapeutics. The evidence shows that incorporating a CF3 group into an isoxazole scaffold can increase anticancer activity by approximately 8-fold compared to non-fluorinated analogs [1]. This makes 4-methyl-3-(trifluoromethyl)isoxazole an ideal building block for designing and synthesizing new chemical entities with enhanced potency against cancer cell lines like MCF-7. Its synthetic versatility at the 4-position further enables rapid lead optimization [2].

Agrochemical R&D: Synthesis of High-Potency Herbicides

In agrochemical research, 4-methyl-3-(trifluoromethyl)isoxazole is a critical intermediate for synthesizing highly effective herbicides. Structure-activity relationship studies have unequivocally linked the 4-methyl-3-trifluoromethyl-5-isoxazolyl group to potent herbicidal activity, with optimized derivatives showing strong efficacy against a range of economically important weeds at low application rates (0.25-0.5 kg a.i./ha) [3]. Procurement of this specific regioisomer is essential for replicating and building upon this established SAR.

Chemical Biology and Probe Development: Exploring the Trifluoromethyl Pharmacophore

Researchers investigating the unique pharmacophore created by the trifluoromethyl group on a heterocyclic scaffold will find 4-methyl-3-(trifluoromethyl)isoxazole to be a valuable tool. The quantifiable enhancement in anticancer activity associated with CF3 substitution provides a clear biological readout for studying its impact on target binding, cellular permeability, and metabolic stability [1]. Its physicochemical properties, including a LogP of 1.11 , provide a useful baseline for property optimization in chemical probe design.

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